Methyl 5-methoxy-6-methylpyridine-3-carboxylate

Description

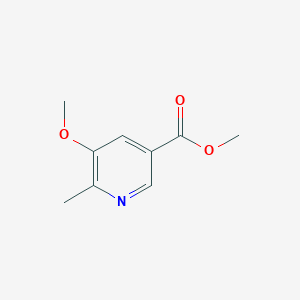

Methyl 5-methoxy-6-methylpyridine-3-carboxylate (CAS: 1378360-98-5) is a pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Its structure features a methoxy group at position 5, a methyl group at position 6, and a methyl ester at position 3 of the pyridine ring . This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

methyl 5-methoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-8(12-2)4-7(5-10-6)9(11)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISKZVWIJHWQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-6-methylpyridine-3-carboxylate typically involves the esterification of 5-methoxy-6-methylpyridine-3-carboxylic acid. This reaction is often carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-methoxy-6-methylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

- Methoxy vs.

- Hydrophilicity : The dihydrochloride salt (CAS: 1909336-84-0) exhibits higher aqueous solubility due to its ionic nature, contrasting with the neutral esters’ lipophilicity .

- Functional Diversity: Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate contains a cyano group and hydroxyl group, which may facilitate hydrogen bonding and participation in nucleophilic reactions, unlike the methoxy or chloro derivatives .

Molecular Weight Trends

- The dihydrochloride derivative has the highest molecular weight (253.12 g/mol) due to the addition of two chloride ions and a methylamino group .

- The ethyl ester (206.20 g/mol) exceeds the methyl esters in weight due to its ethyl chain and additional functional groups .

Biological Activity

Methyl 5-methoxy-6-methylpyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Molecular Weight | 203.23 g/mol |

| Appearance | Colorless liquid or solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been observed to modulate the activity of nicotinic acid receptors, which play a role in neurotransmission and cellular signaling .

- Gene Expression Modulation : Research indicates that this compound can affect gene expression related to metabolic processes and cell signaling pathways, potentially leading to therapeutic effects in various conditions .

- Pharmacological Potential : The compound has shown promise in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific diseases .

Biological Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals . Its structural properties allow for modifications that can enhance biological activity.

- Biochemical Studies : The compound is utilized in enzyme-catalyzed reactions and biochemical assays to study enzyme mechanisms and inhibitor design .

- Industrial Uses : Beyond biological applications, it is employed in producing various specialty chemicals due to its unique chemical properties .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound significantly inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

- Neuropharmacological Effects : Research indicated that this compound could influence neurotransmitter systems, particularly through its interaction with nicotinic receptors, which may have implications for treating neurological conditions .

- Anticancer Activity : Preliminary findings suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis, warranting further investigation into its potential as an anticancer agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Methyl 6-methylpyridine-3-carboxylate | Lacks methoxy group at the 5-position | Different enzyme interactions |

| Methyl 5-methoxypyridine-3-carboxylate | No methyl group at the 6-position | Varies in reactivity and solubility |

The presence and positioning of functional groups significantly influence the compound's reactivity and biological interactions, making this compound a valuable candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.